molecular formula C11H11NO4 B14275881 Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester CAS No. 165056-84-8

Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester

Cat. No.: B14275881
CAS No.: 165056-84-8
M. Wt: 221.21 g/mol
InChI Key: UWZUZTMAKVEGIN-UHFFFAOYSA-N
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Description

Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of an acetic acid moiety linked to a phenoxy group, which is further substituted with a hydroxymethyl group and a cyanomethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 4-(hydroxymethyl)phenoxyacetic acid with cyanomethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 4-(Hydroxymethyl)phenoxyacetic acid and cyanomethyl alcohol.

    Oxidation: 4-(Carboxymethyl)phenoxyacetic acid.

    Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester is unique due to the presence of both a hydroxymethyl group and a cyanomethyl ester group on the phenoxyacetic acid backbone.

Properties

CAS No.

165056-84-8

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

cyanomethyl 2-[4-(hydroxymethyl)phenoxy]acetate

InChI

InChI=1S/C11H11NO4/c12-5-6-15-11(14)8-16-10-3-1-9(7-13)2-4-10/h1-4,13H,6-8H2

InChI Key

UWZUZTMAKVEGIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)OCC(=O)OCC#N

Origin of Product

United States

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